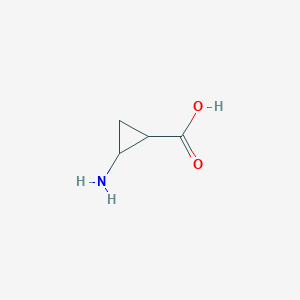
Ccris 2964
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ccris 2964, also known as 4-(2-aminoethyl) benzenesulfonyl fluoride hydrochloride, is a chemical compound that has been extensively studied for its potential use in scientific research.
Mécanisme D'action
Ccris 2964 exerts its inhibitory effect on serine proteases by binding to the active site of the enzyme. This prevents the enzyme from cleaving its substrate, thereby inhibiting its activity. The binding of Ccris 2964 to the enzyme is reversible, allowing for the restoration of enzyme activity once the inhibitor is removed.
Biochemical and Physiological Effects:
Ccris 2964 has been shown to have a range of biochemical and physiological effects. In addition to its inhibitory effect on serine proteases, it has been shown to inhibit the activity of other enzymes, such as acetylcholinesterase and carbonic anhydrase. It has also been shown to have anti-inflammatory and analgesic effects in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Ccris 2964 in lab experiments is its specificity for serine proteases. This allows for the investigation of the role of these enzymes in various physiological processes. However, one limitation is that Ccris 2964 may not be effective against all serine proteases, and its inhibitory effect may vary depending on the specific enzyme being studied.
Orientations Futures
There are several potential future directions for research on Ccris 2964. One area of interest is its potential as a therapeutic agent for various diseases, such as cancer and inflammation. Another area of interest is the development of more potent and selective serine protease inhibitors based on the structure of Ccris 2964. Additionally, further studies are needed to fully understand the biochemical and physiological effects of Ccris 2964 and its potential as a research tool in various areas of biology and medicine.
In conclusion, Ccris 2964 is a valuable tool for investigating the role of serine proteases in various physiological processes. Its specificity for serine proteases and potential as a therapeutic agent make it an area of interest for future research.
Méthodes De Synthèse
Ccris 2964 can be synthesized through a multistep process involving the reaction of Ccris 2964chlorobenzenesulfonyl chloride with 2-aminoethanol in the presence of a base. The resulting product is then purified through recrystallization to obtain Ccris 2964 as a white crystalline solid.
Applications De Recherche Scientifique
Ccris 2964 has been used in various scientific research studies due to its potential as a serine protease inhibitor. It has been shown to inhibit the activity of several serine proteases, including thrombin, trypsin, and chymotrypsin. This makes it a valuable tool for investigating the role of serine proteases in various physiological processes, such as blood coagulation and inflammation.
Propriétés
IUPAC Name |
6,12-dihydroxy-14-oxa-6-azatetracyclo[8.5.0.02,7.013,15]pentadeca-1(15),2,4,7,9,12-hexaen-11-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7NO4/c15-10-7-3-4-8-6(2-1-5-14(8)17)9(7)12-13(18-12)11(10)16/h1-5,16-17H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMBZVLDFOLCMJB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C2=CC=C3C(=C4C(=C(C3=O)O)O4)C2=C1)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40922898 |
Source


|
| Record name | 2,6-Dihydroxy[1]benzoxireno[2,3-f]quinolin-3(6H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40922898 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ccris 2964 | |
CAS RN |
119239-64-4 |
Source


|
| Record name | anti-Benzo(f)quinoline-7,8-diol-9,10-epoxide N-oxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119239644 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,6-Dihydroxy[1]benzoxireno[2,3-f]quinolin-3(6H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40922898 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![5-methoxy-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B53746.png)



